molecular formula C35H34N2O4 B307748 N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE

N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE

Cat. No.: B307748
M. Wt: 546.7 g/mol
InChI Key: BCYNBMGSMBKKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and phenanthridin analogs. These compounds share structural similarities but may differ in their functional groups or overall structure .

Uniqueness

What sets N1-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C35H34N2O4

Molecular Weight

546.7 g/mol

IUPAC Name

N-benzyl-2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C35H34N2O4/c1-35(2)18-26-32-25-12-8-7-11-23(25)13-15-27(32)37-34(33(26)28(38)19-35)24-14-16-29(30(17-24)40-3)41-21-31(39)36-20-22-9-5-4-6-10-22/h4-17,34,37H,18-21H2,1-3H3,(H,36,39)

InChI Key

BCYNBMGSMBKKNO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC(=O)NCC6=CC=CC=C6)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC(=O)NCC6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

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